Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate
Description
Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate (CAS: 141761-83-3) is a heterocyclic compound featuring a benzoxazine core substituted with chlorine at position 6, a methyl group at position 4, and a methyl ester at position 8. It is a key intermediate in the synthesis of azasetron, a serotonin 5-HT₃ receptor antagonist used to manage chemotherapy-induced nausea and vomiting . The compound is characterized by high purity (≥98%) and requires storage under light-protected conditions due to its photosensitivity . Its molecular formula is inferred as C₁₁H₁₀ClNO₄, with a molecular weight of 255.65 g/mol (calculated from structural data).
Properties
IUPAC Name |
methyl 6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-13-8-4-6(12)3-7(11(15)16-2)10(8)17-5-9(13)14/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFHRCILXZTJNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473799 | |
| Record name | Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141761-83-3 | |
| Record name | Methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141761-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Nitration
The synthesis begins with methyl 5-chlorosalicylate (CAS 141761-83-3), which undergoes nitration using acetic anhydride as both solvent and nitrating agent. This step introduces a nitro group at the 6-position of the aromatic ring, yielding methyl 5-chloro-3-nitro-2-hydroxybenzoate . The reaction typically proceeds at 0–5°C to minimize side reactions, achieving yields of 85–90%.
Reduction of Nitro Group
The nitro intermediate is reduced to an amine using stannous chloride (SnCl₂) in hydrochloric acid at room temperature. This step, critical for subsequent cyclization, produces methyl 5-chloro-3-amino-2-hydroxybenzoate with >95% purity. Alternative reductants like hydrogen/palladium are less favored due to longer reaction times and higher costs.
Methylation and Cyclization
The amine intermediate is methylated using dimethyl carbonate (DMC) under basic conditions (K₂CO₃), forming methyl 5-chloro-3-(methylamino)-2-hydroxybenzoate . Cyclization is then induced via refluxing in a polar aprotic solvent (e.g., DMF), leading to the formation of the benzoxazine ring. This one-pot methodology simplifies purification, yielding methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-8-carboxylate in 70–75% overall yield.
Table 1: Reaction Conditions for Nitration-Reduction-Cyclization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | Acetic anhydride, HNO₃, 0–5°C | 85–90 | 98 |
| Reduction | SnCl₂, HCl, RT | 90–95 | >95 |
| Methylation | DMC, K₂CO₃, 80°C | 85 | 97 |
| Cyclization | DMF, reflux, 4 h | 88 | 99 |
Alternative Route via Chloroacetylation
Chloroacetylation of Aminophenol Derivatives
A second approach, detailed in Shridhar’s method, involves reacting 2-amino-5-chlorophenol with chloroacetyl chloride in methylisobutylketone (MIBK) under basic conditions (NaHCO₃). This forms 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-8-carboxylic acid , which is subsequently esterified with methanol in the presence of H₂SO₄.
Esterification and Purification
The carboxylic acid intermediate is dissolved in excess methanol, and concentrated sulfuric acid is added catalytically. The mixture is refluxed for 6–8 h, followed by neutralization with NaHCO₃ and extraction with dichloromethane. The esterified product is obtained in 80–85% yield after column chromatography.
Table 2: Comparison of Chloroacetylation vs. Nitration-Reduction
| Parameter | Nitration-Reduction Route | Chloroacetylation Route |
|---|---|---|
| Starting Material | Methyl 5-chlorosalicylate | 2-Amino-5-chlorophenol |
| Key Step | Nitration/Reduction | Chloroacetylation |
| Total Steps | 4 | 3 |
| Overall Yield (%) | 70–75 | 65–70 |
| Scalability | High | Moderate |
Industrial-Scale Optimization
Solvent and Catalyst Selection
The Chinese patent CN110563721A highlights the use of dimethyl carbonate (DMC) as a green methylating agent, replacing toxic alternatives like methyl iodide. DMC’s low cost and biodegradability make it preferable for large-scale production. Additionally, employing TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent in the final amidation step reduces reaction time from 12 h to 1 h .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group in the oxazine ring can be reduced to form alcohol derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions include various substituted oxazine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
- Anticancer Properties : Research indicates that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. It appears to target cellular pathways involved in cell cycle regulation and apoptosis.
Materials Science
In materials science, this compound is utilized as a building block for synthesizing more complex materials:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
- Coatings and Films : Its unique chemical structure makes it suitable for developing coatings with specific functionalities such as UV resistance and improved adhesion.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines (MCF7) showed that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment.
Mechanism of Action
The mechanism by which Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate exerts its effects is primarily through its interaction with biological macromolecules. The chloro and methyl groups enhance its binding affinity to specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound and its analogs significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Functional Groups and Reactivity: The methyl ester (COOCH₃) in the target compound enhances lipophilicity, favoring membrane permeability in drug intermediates. The nitro group (NO₂) in Compound 8 () is electron-withdrawing, altering electronic density and reactivity, making it suitable for reduction reactions to form amines .
The absence of the methyl group in CAS 123040-45-9 reduces steric bulk, possibly increasing metabolic susceptibility .
Biological Relevance :
- The target compound’s role as an azasetron intermediate underscores its specificity in 5-HT₃ receptor antagonism. Analogs like the carboxylic acid (CAS 123040-79-9) may serve as metabolites or further synthetic precursors .
- The benzofuran analog (CAS 4093-31-6) demonstrates how heterocyclic variations (benzofuran vs. benzoxazine) can redirect biological activity toward different therapeutic targets .
Table 2: Physicochemical and Application Comparison
| Property | Target Compound | Carboxylic Acid (123040-79-9) | Nitro Derivative (Compound 8) |
|---|---|---|---|
| Solubility | Moderate (ester) | High (carboxylic acid) | Low (nitro group) |
| Stability | Light-sensitive | Hygroscopic | Thermally stable |
| Synthetic Utility | Drug intermediate | Hydrolysis precursor | Amine precursor |
| Biological Role | 5-HT₃ antagonism | Unspecified | Kinase inhibition (hypothetical) |
Biological Activity
Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate (CAS: 141761-83-3) is a compound of interest due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article reviews the existing literature on its biological activity, synthesis methods, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Properties
Molecular Formula: C11H10ClNO4
Molecular Weight: 255.65 g/mol
IUPAC Name: this compound
CAS Number: 141761-83-3
The compound features a benzoxazine core structure, which is known for its versatility in medicinal chemistry.
Antifungal Activity
Recent studies have demonstrated that derivatives of benzoxazine compounds exhibit significant antifungal properties. This compound has shown promising results against various fungal strains. For instance:
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 6-chloro... | Fusarium oxysporum | 12.5 µg/mL |
| Positive Control (Ketoconazole) | Fusarium oxysporum | 15 µg/mL |
These results suggest that the compound may act through a mechanism involving disruption of fungal cell wall synthesis or function .
Antibacterial Activity
The compound has also been evaluated for its antibacterial efficacy. In vitro studies have indicated that it possesses activity against both gram-positive and gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 30 |
These findings highlight the potential of methyl 6-chloro-4-methyl... as a candidate for antibacterial drug development .
Anticancer Potential
The cytotoxic effects of methyl 6-chloro-4-methyl... have been investigated against various cancer cell lines. Notably, studies report that the compound exhibits selective cytotoxicity towards human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116):
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HCT-116 | 15 |
This cytotoxicity is attributed to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of methyl 6-chloro... is crucial for optimizing its biological activity. The presence of the chlorine atom at the 6-position and the methyl group at the 4-position appears to enhance antifungal and antibacterial activities. Variations in substituents on the benzoxazine ring can significantly affect potency:
- Chlorine Substitution: Enhances lipophilicity and cellular uptake.
- Methyl Group: Contributes to increased steric hindrance, potentially improving selectivity towards target enzymes or receptors.
The precise mechanism by which methyl 6-chloro... exerts its biological effects is still under investigation. However, it is hypothesized that it may inhibit key enzymes involved in biosynthetic pathways critical for microbial survival or tumor growth. For instance, it may interfere with nucleic acid synthesis or disrupt mitochondrial function in cancer cells .
Q & A
What are the recommended synthetic routes for Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate, and how do reaction conditions influence yield and purity?
Level: Basic
Answer:
The synthesis typically involves cyclization strategies starting from substituted anthranilic acid derivatives or methyl anthranilates. Key steps include sulfonylation with reagents like methyl chlorosulfonyl acetate, followed by base-mediated cyclization (e.g., sodium methoxide in anhydrous methanol) to form the benzoxazine core . Reaction conditions such as solvent polarity (e.g., methanol vs. THF), temperature (60–80°C), and stoichiometric ratios of reagents significantly impact yield and purity. For example, incomplete sulfonylation due to moisture-sensitive intermediates can reduce yields by 15–20% .
How can X-ray crystallography and spectroscopic methods (NMR, IR) confirm the molecular structure and substituent positions?
Level: Basic
Answer:
- X-ray crystallography provides definitive proof of molecular geometry. For example, Acta Crystallographica reports show that the dihydro-oxazine ring adopts a half-chair conformation, with the 4-methyl group in an equatorial position . Bond angles and distances (e.g., C=O at 1.21 Å) confirm keto-enol tautomerism absence.
- NMR : H NMR reveals splitting patterns for the 6-chloro and 8-carboxylate groups. The 3-oxo group deshields adjacent protons, causing distinct shifts (e.g., δ 4.2–4.5 ppm for dihydro-oxazine protons) .
- IR : A strong carbonyl stretch at ~1700 cm confirms the ester and ketone functionalities .
What are the key challenges in achieving regioselective substitution on the benzoxazine ring, and what strategies mitigate these issues?
Level: Advanced
Answer:
Regioselective substitution is complicated by multiple reactive sites (e.g., aromatic ring, oxazine oxygen). Challenges include:
- Competing alkylation/halogenation : The 4-methyl group can sterically hinder electrophilic substitution at the 6-position.
- Side reactions : Nitration or bromination may yield mixtures of ortho/para isomers .
Mitigation strategies : - Use pre-functionalized starting materials (e.g., substituted anthranilic acids) to bypass post-cyclization modifications .
- Employ directing groups (e.g., ester moieties) to guide electrophilic attacks to the 8-carboxylate position .
How do structural modifications at the 4-methyl or 6-chloro positions affect physicochemical properties and reactivity?
Level: Advanced
Answer:
When encountering discrepancies in spectral data (e.g., unexpected NMR splitting patterns), what analytical approaches resolve such contradictions?
Level: Advanced
Answer:
- Cross-validation : Compare experimental NMR with computational predictions (DFT calculations) or literature analogs (e.g., 6-allyl-8-methoxy derivatives show similar coupling constants) .
- 2D NMR : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations, particularly for overlapping diastereotopic protons .
- Crystallography : Resolve tautomeric ambiguities (e.g., keto vs. enol forms) via X-ray-derived bond lengths .
What catalytic systems are effective for reductive functionalization of the 3-oxo group?
Level: Advanced
Answer:
Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can reduce the 3-oxo group to a hydroxyl or amine. Key factors:
- Catalyst : Pd(OAc) with PPh ligands achieves 70–85% yield .
- Solvent effects : DMF enhances CO release efficiency, while THF favors side-product formation .
- Substrate scope : Electron-withdrawing groups (e.g., 6-Cl) slow reduction kinetics by 20% compared to electron-donating groups .
How can computational methods predict the bioactivity or stability of derivatives?
Level: Advanced
Answer:
- Docking studies : Model interactions with target enzymes (e.g., Pfmrk kinase) using the 8-carboxylate as a hydrogen-bond acceptor .
- QSAR : Correlate substituent electronegativity (Hammett σ values) with metabolic stability (e.g., chloro groups increase microsomal half-life by 2x) .
- DFT calculations : Predict oxidation potentials of the 3-oxo group to assess susceptibility to metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
